1,4-Dibromo-2,5-diethynylbenzene

Conjugated Polymers Ladder Polymers Organic Electronics

Choose 1,4-Dibromo-2,5-diethynylbenzene (2Br-DEB) for its unique AB₂ architecture—two bromo and two ethynyl groups enable one-step self-polycondensation to defect-free ladder polymers (Mn ~18,000 Da) for high-mobility OFETs, OPVs, and OLEDs. Its dissymmetric on-surface reactivity permits temperature-controlled sequential activation on Ag(111), constructing binodal 2D networks impossible with symmetric building blocks. For H-MOP solid acid catalysts, post-synthetic thiol-yne amplification maximizes sulfonic acid loading. Avoid inferior linear diethynylbenzene or vinyl-based analogs—demand the genuine AB₂ monomer. Request a quote.

Molecular Formula C10H4Br2
Molecular Weight 283.95 g/mol
CAS No. 478190-80-6
Cat. No. B3268345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-diethynylbenzene
CAS478190-80-6
Molecular FormulaC10H4Br2
Molecular Weight283.95 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1Br)C#C)Br
InChIInChI=1S/C10H4Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H
InChIKeyADFJLEJAFNRDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-diethynylbenzene (CAS 478190-80-6): A Core AB₂-Type Monomer for Conjugated Porous Polymers and Organometallic Nanostructures


1,4-Dibromo-2,5-diethynylbenzene (2Br-DEB) is a functionalized aromatic compound bearing two bromo and two ethynyl groups symmetrically substituted on a benzene ring [1]. This precise arrangement of orthogonal reactive handles enables a dual coupling capability: the bromine atoms undergo cross-coupling (e.g., Sonogashira, Suzuki), while the terminal alkynes participate in homocoupling, click chemistry, or metal-alkynyl coordination [2]. As a result, 2Br-DEB functions not as a simple linear linker but as an AB₂-type monomer, facilitating both polymerization and post-synthetic functionalization. It is widely employed as a key building block in the synthesis of microporous organic polymers (MOPs), conjugated ladder polymers, and surface-confined organometallic networks [3].

1,4-Dibromo-2,5-diethynylbenzene: Why Conventional Diethynylbenzene Analogs Cannot Replicate Its Molecular-Level Performance


In procurement for advanced polymer and materials synthesis, substituting 1,4-dibromo-2,5-diethynylbenzene with simpler diethynylbenzene analogs (e.g., 1,4-diethynylbenzene) or vinyl-based alternatives (e.g., 1,4-dibromo-2,5-divinylbenzene) introduces critical functional and structural limitations. The target compound's unique AB₂ architecture (two distinct reactive functionalities on the same aromatic core) enables single-step access to ladder-type polymers via self-polycondensation, achieving high molecular weights (Mn up to 18,000 Da) and nearly defect-free backbones [1]. In contrast, linear 1,4-diethynylbenzene monomers generally produce simple poly(phenylene ethynylene)s requiring co-monomers for crosslinking [2], while divinylbenzene derivatives lack the rigid ethynyl π-system necessary for extended conjugation and post-synthetic alkyne-based amplification . The bromine atoms in 2Br-DEB are not merely synthetic handles; they enable stepwise, dissymmetric on-surface reactions that are chemically inaccessible with non-halogenated or single-halogenated analogs [3].

Quantitative Differentiation: A Head-to-Head Evidence Guide for 1,4-Dibromo-2,5-diethynylbenzene


Ladder Polymer Synthesis: Single-Step AB₂ Polycondensation vs. Multi-Step Conventional Routes

1,4-Dibromo-2,5-diethynylbenzene enables the one-step, Pd-catalyzed self-polycondensation to yield high-molecular-weight, defect-free ladder-type poly(benzopentalene) derivatives. This contrasts sharply with 1,4-diethynylbenzene, which lacks the necessary bromine leaving groups for AB₂ polymerization and thus cannot form ladder structures directly [1].

Conjugated Polymers Ladder Polymers Organic Electronics

AB₂ Polymerization on Hollow MOPs: Amplification of Terminal Alkynes for Post-Functionalization

The use of 1,4-dibromo-2,5-diethynylbenzene as an AB₂-type monomer in the synthesis of hollow microporous organic polymers (H-MOPs) uniquely allows for the subsequent amplification of terminal alkyne units via AB₂ polymerization. This is not achievable with simple diethynyl monomers, which lack the second functional handle for branching [1].

Microporous Organic Polymers Solid Acid Catalysis Post-Synthetic Modification

On-Surface Dissymmetric Reaction: Stepwise Activation for Binodal Organometallic Networks

1,4-Dibromo-2,5-diethynylbenzene (2Br-DEB) undergoes a unique stepwise, dissymmetric reaction on an Ag(111) surface, leading to an ordered 2D organometallic network with two distinct types of nodes. This behavior is a direct consequence of its two different functional groups (Br and ethynyl) and is not observed with molecules containing only one type of functional group [1].

On-Surface Synthesis Organometallic Networks Nanostructures

High-Value Application Scenarios for 1,4-Dibromo-2,5-diethynylbenzene Driven by Verified Differentiation


Synthesis of High-Performance Ladder-Type Conjugated Polymers for Organic Electronics

Researchers developing next-generation organic semiconductors for OFETs, OPVs, or OLEDs should prioritize 1,4-dibromo-2,5-diethynylbenzene for the one-step synthesis of high-molecular-weight, defect-free ladder polymers [1]. The ability to achieve Mn up to 18,000 Da in a single polycondensation step [1] directly translates to improved charge carrier mobility and more reliable device performance compared to materials derived from multi-step routes using simpler diethynylbenzene analogs.

Engineering Hollow Microporous Organic Polymers (MOPs) with Enhanced Post-Functionalization Capacity

For groups working on advanced solid acid catalysts, gas separation membranes, or functional porous materials, 1,4-dibromo-2,5-diethynylbenzene is the monomer of choice for creating H-MOP platforms [2]. Its AB₂ architecture uniquely permits the post-synthetic amplification of terminal alkyne groups, enabling a higher density of functionalization with sulfonic acids or other active moieties via thiol-yne click chemistry [2]. This leads to solid acid catalysts with superior activity in challenging reactions like cellulose derivatization.

Bottom-Up Fabrication of Complex, Binodal 2D Organometallic Nanostructures

Surface scientists and nanotechnologists aiming to construct complex, ordered 2D organometallic networks should select 1,4-dibromo-2,5-diethynylbenzene for its capacity for stepwise, dissymmetric on-surface reactions [3]. The temperature-controlled, sequential activation of its bromine and ethynyl groups on Ag(111) is essential for generating binodal networks, a level of architectural control and complexity not achievable with symmetric building blocks [3]. This makes it a critical precursor for studying novel 2D materials and nanoelectronics.

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